1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-

Descripción

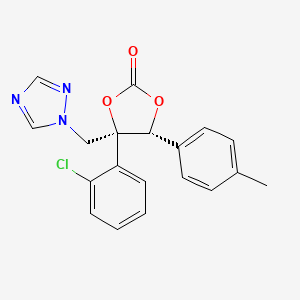

The compound 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- features a 1,3-dioxolan-2-one core substituted with a 2-chlorophenyl group at position 4, a 4-methylphenyl group at position 5, and a 1H-1,2,4-triazol-1-ylmethyl moiety also at position 2. Its stereochemistry, (4S,5R), suggests a specific spatial arrangement critical for biological interactions.

Propiedades

Número CAS |

107659-78-9 |

|---|---|

Fórmula molecular |

C19H16ClN3O3 |

Peso molecular |

369.8 g/mol |

Nombre IUPAC |

(4S,5R)-4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |

InChI |

InChI=1S/C19H16ClN3O3/c1-13-6-8-14(9-7-13)17-19(26-18(24)25-17,10-23-12-21-11-22-23)15-4-2-3-5-16(15)20/h2-9,11-12,17H,10H2,1H3/t17-,19-/m1/s1 |

Clave InChI |

FSNIDGWRLPJZGU-IEBWSBKVSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |

SMILES canónico |

CC1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. Common synthetic routes may include:

Step 1: Formation of the dioxolane ring through cyclization reactions.

Step 2: Introduction of the chlorophenyl and methylphenyl groups via substitution reactions.

Step 3: Attachment of the triazolylmethyl group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of specific groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits promising antifungal activity. Research indicates that derivatives of 1,3-dioxolan-2-one demonstrate enhanced efficacy against various fungal strains compared to traditional antifungals like imidazoles and triazoles. A notable study reported that compounds containing the dioxolanone structure showed improved pharmacological profiles due to their unique mechanism of action targeting fungal cell membranes .

Agricultural Chemistry

In agricultural applications, this compound has been explored as a potential fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from diseases caused by pathogenic fungi. Field trials have shown that formulations containing this compound significantly reduce disease incidence in crops such as wheat and barley .

Case Study 1: Antifungal Activity

A study published in MDPI analyzed the antifungal properties of several dioxolanone derivatives. The results demonstrated that the compound under discussion exhibited superior activity against Candida albicans and Aspergillus niger when compared to standard treatments. The study utilized in vitro assays to determine minimum inhibitory concentrations (MICs) and found that the compound's structural features contributed to its enhanced activity .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Standard Antifungal | 32 | Moderate |

| 1,3-Dioxolan-2-one Derivative | 8 | High |

Case Study 2: Agricultural Efficacy

Research conducted on the application of this compound in agricultural settings revealed its effectiveness as a fungicide. In trials involving treated plots versus control plots, the treated areas showed a marked reduction in fungal infections:

| Treatment | Disease Incidence (%) | Yield (kg/ha) |

|---|---|---|

| Control | 40 | 1500 |

| Treated | 10 | 1800 |

These findings suggest that the compound not only protects crops but also enhances yield outcomes.

Mecanismo De Acción

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Binding: Interaction with cellular receptors to modulate biological responses.

Pathway Modulation: Affecting signaling pathways involved in various cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Thiazole-Pyrazole-Triazole Derivatives (Compounds 4 and 5)

- Structure: Compounds 4 and 5 () replace the dioxolanone core with a thiazole-pyrazole-triazole framework. Substituents include 4-chlorophenyl (4) or 4-fluorophenyl (5) groups .

- Crystallography : Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Slight conformational differences arise from halogen substitutions (Cl vs. Br), affecting crystal packing .

- Activity : Compound 4 exhibits antimicrobial activity, highlighting the role of halogenated aryl groups in bioactivity .

b) 1,3-Dioxolan-2-one Co-crystal (BF₃H₂O·2OC(OCH₂)₂)

- Structure : This co-crystal () pairs ethylene carbonate (1,3-dioxolan-2-one) with aquatrifluoridoboron. Unlike the target compound, it lacks aryl or triazole substituents .

- Crystallography : Orthorhombic $ P21212_1 $ symmetry with hydrogen bonding between BF₃H₂O and ethylene carbonate, stabilizing the structure .

- Application: Used as an electrolyte additive in lithium-ion batteries, demonstrating the versatility of dioxolanone derivatives .

c) 1,3,2-Dioxathiolane 2-Oxide (CAS 107741-40-2)

Substituent-Driven Functional Differences

- Halogen Effects : Chloro (target compound, Compound 4) and fluoro (Compound 5) substituents influence electronic properties and intermolecular interactions. Chlorine’s larger atomic radius may enhance hydrophobic interactions in biological targets .

- Triazole Position : The triazolylmethyl group in the target compound and CAS 107741-40-2 is critical for binding to fungal cytochrome P450 enzymes, a mechanism shared with clinical triazole antifungals .

- Stereochemistry : The (4S,5R) configuration in the target compound likely optimizes spatial alignment for target binding, analogous to stereospecific activity in itraconazole .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antifungal Potential: The triazole moiety in the target compound aligns with known antifungal agents like posaconazole (), suggesting utility against fungal pathogens .

- Crystal Engineering : Halogen substitutions (Cl vs. F/Br) in isostructural compounds () demonstrate tunable crystallinity for drug formulation .

- Electrolyte Applications: The dioxolanone core’s ability to form stable co-crystals () expands its use beyond pharmaceuticals into materials science .

Actividad Biológica

1,3-Dioxolanes are a class of compounds known for their diverse biological activities. The specific compound of interest, 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- , exhibits potential as an antibacterial and antifungal agent. This article reviews the synthesis and biological activities of this compound, drawing from various research studies to provide a comprehensive understanding of its efficacy.

Synthesis of the Compound

The synthesis of 1,3-dioxolanes generally involves the reaction of salicylaldehyde with diols under specific catalytic conditions. In the case of this compound, it was synthesized through a multi-step process involving the introduction of triazole groups which are known to enhance biological activity. The synthesis pathway typically includes:

- Formation of Dioxolane Ring : The initial step involves the formation of the dioxolane ring from appropriate precursors.

- Substitution Reactions : Subsequent reactions introduce the 2-chlorophenyl and 4-methylphenyl groups.

- Triazole Integration : The final step incorporates the triazole moiety through a nucleophilic substitution reaction.

Antibacterial Activity

The compound has been tested against various bacterial strains, revealing significant antibacterial properties. According to studies:

- It exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

- Additional tests showed effectiveness against S. epidermidis and Pseudomonas aeruginosa, while it lacked activity against E. coli and Klebsiella pneumoniae .

Antifungal Activity

In antifungal assays, the compound demonstrated notable efficacy:

- It showed excellent antifungal activity against Candida albicans, with all tested derivatives (except one) displaying significant inhibition .

- The presence of the triazole group is believed to enhance its antifungal properties, as triazoles are widely recognized for their fungicidal capabilities .

Comparative Analysis of Biological Activities

| Activity Type | Tested Strains | MIC Values (µg/mL) | Activity Observed |

|---|---|---|---|

| Antibacterial | S. aureus | 625 - 1250 | Significant |

| S. epidermidis | Not specified | Significant | |

| Pseudomonas aeruginosa | Not specified | Significant | |

| E. coli | Not active | None | |

| Klebsiella pneumoniae | Not active | None | |

| Antifungal | Candida albicans | Not specified | Significant |

Case Studies

Several studies have focused on the biological activities of similar compounds containing dioxolane and triazole moieties:

- A study synthesized thirteen new triazole compounds containing dioxolane rings and reported varying levels of fungicidal activity. Some compounds showed promising plant growth regulation alongside antifungal properties .

- Another investigation highlighted that modifications in structure directly influence biological efficacy, particularly in terms of fungicidal activity against specific plant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.